2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid

Medicinal Chemistry Anti-inflammatory Drug Discovery Heterocyclic Synthesis

2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid (CAS 52116-00-4) is a trisubstituted oxazole-4-carboxylic acid building block bearing a 2-methyl group, a 5-(2-phenylethyl) side chain, and a free 4-carboxylic acid handle. It was first disclosed as a key intermediate in the Sandoz multi-step synthesis of benzocycloheptaoxazolones, a class of compounds investigated for anti-inflammatory activity.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 52116-00-4
Cat. No. B12872690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid
CAS52116-00-4
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H13NO3/c1-9-14-12(13(15)16)11(17-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16)
InChIKeyJMMYLXVDVHXNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid (CAS 52116-00-4): Procurement-Relevant Identity and Class Context


2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid (CAS 52116-00-4) is a trisubstituted oxazole-4-carboxylic acid building block bearing a 2-methyl group, a 5-(2-phenylethyl) side chain, and a free 4-carboxylic acid handle. It was first disclosed as a key intermediate in the Sandoz multi-step synthesis of benzocycloheptaoxazolones, a class of compounds investigated for anti-inflammatory activity [1]. The compound exhibits a reported melting point of 128–130 °C upon recrystallization from acetone/ether [1] and is commercially available at 97% purity . Its substitution pattern distinguishes it from the more common 2,5-diaryloxazole-4-carboxylic acids and imparts unique reactivity in cyclization and derivatization chemistries.

2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid (CAS 52116-00-4): Why In-Class Analogs Cannot Be Interchanged


Oxazole-4-carboxylic acid derivatives bearing different C2 and C5 substituents exhibit fundamentally divergent reactivity profiles that preclude casual substitution. The 5-(2-phenylethyl) side chain in the target compound enables intramolecular Friedel–Crafts cyclization to the benzocycloheptaoxazolone framework—a transformation that is sterically and mechanistically inaccessible to 5-phenyl or 5-methyl analogs [1]. Furthermore, the Hammett σ–activity relationship established for oxazole-based FAAH inhibitors demonstrates that even subtle C5 substituent changes (e.g., from biphenylethyl to phenoxyphenethyl) produce quantifiable shifts in potency (ρ = 2.7–3.0) [2]. The combined C2-methyl/C5-phenethyl/C4-carboxylic acid arrangement thus occupies a discrete reactivity and property space that no single commercially available analog replicates.

2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid (CAS 52116-00-4): Comparator-Anchored Quantitative Evidence for Scientific Selection


Cyclization Competence: 5-Phenethyl Enables Unique Benzocycloheptaoxazolone Formation Compared to 5-Phenyl Analogs

The 5-(2-phenylethyl) side chain is a structural prerequisite for intramolecular Friedel–Crafts cyclization to the benzocycloheptaoxazolone scaffold, a reaction demonstrated in US3994915. The target compound (2-methyl-5-phenethyl-4-oxazolecarboxylic acid) is converted via the acyl chloride to 2-methyl-9,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-d]oxazol-4-one (m.p. 174–176 °C) upon treatment with AlCl₃ in CS₂ [1]. In contrast, 2-methyl-5-phenyl-1,3-oxazole-4-carboxylic acid (CAS 91137-53-0) lacks the ethylene bridge required for seven-membered ring closure and cannot undergo this cyclization, rendering it unsuitable for the same synthetic route to benzocycloheptaoxazolone anti-inflammatory agents.

Medicinal Chemistry Anti-inflammatory Drug Discovery Heterocyclic Synthesis

Melting Point Differentiation: Target Compound vs. Common Oxazole-4-Carboxylic Acid Analogs

The target compound displays a melting point of 128–130 °C (recrystallized from acetone/ether 1:1) as reported in the Sandoz patent [1]. This value is substantially lower than that of 2-methyl-5-phenyl-1,3-oxazole-4-carboxylic acid (m.p. 160–162 °C) and 5-phenyl-1,3-oxazole-4-carboxylic acid (m.p. 181 °C) , while being comparable to 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 18735-74-5), for which available vendor data lists melting point as 'not available' or unspecified . The 30–50 °C melting point depression relative to the 5-phenyl analog reflects the conformational flexibility introduced by the ethylene spacer.

Physicochemical Characterization Crystallization Optimization Solid-State Handling

Commercially Available Purity Specification: 97% Target Compound vs. 95–97% Range for Common Analogs

The target compound is offered by established suppliers at a catalog purity of 97% . In comparison, the isoxazole analog 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid is typically supplied at 95% purity , and 5-phenyl-1,3-oxazole-4-carboxylic acid is available at 95–97% depending on the vendor . The consistently reported 97% purity specification for the target compound reduces uncertainty in stoichiometric calculations and minimizes purification burden prior to use as a synthetic intermediate.

Chemical Procurement Building Block Quality Reproducibility

C2-Methyl/C5-Phenethyl Substitution Pattern: Distinct LogP and MW Space Relative to 5-Phenyl and 5-Methyl-2-Phenyl Analogs

The target compound (C₁₃H₁₃NO₃, MW = 231.25 g/mol, calculated LogP = 2.47) occupies a distinct physicochemical property space compared to common oxazole-4-carboxylic acid building blocks. The 5-phenyl analog 2-methyl-5-phenyl-1,3-oxazole-4-carboxylic acid (MW = 203.19, LogP ~1.8) [1] is both lighter and more polar, while the 5-methyl-2-phenyl regioisomer (MW = 203.19) [2] shares the same molecular weight but an inverted substitution pattern that alters hydrogen-bonding geometry. The phenethyl extension in the target compound adds 28 Da of lipophilic mass, which is consistent with the ∼2.5–3.0 LogP range preferred for CNS drug-like permeability while maintaining compliance with Lipinski's Rule of Five.

Drug Design Physicochemical Property Optimization Lead-likeness Assessment

Synthetic Tractability: Documented Multi-Gram Preparation with Established Purification Protocol

The Sandoz patent provides a fully detailed synthetic procedure for 2-methyl-5-phenethyl-4-oxazolecarboxylic acid at the 27-gram scale, including a validated recrystallization protocol (acetone/ether 1:1) yielding crystalline material of defined melting point (128–130 °C) [1]. In contrast, synthetic procedures for the ester analog methyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate (CAS 62001-69-8) and the isoxazole analog 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid are described only in generic terms by commercial vendors without detailed yield or purification data . The availability of a peer-reviewed (patent) procedure reduces process development risk for laboratories requiring multi-gram quantities.

Process Chemistry Scale-up Feasibility Intermediate Supply

2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid (CAS 52116-00-4): Evidence-Supported Application Scenarios for Procurement


Benzocycloheptaoxazolone Anti-Inflammatory Lead Synthesis

This compound serves as the penultimate intermediate in the Sandoz route to 2-methyl-9,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-d]oxazol-4-one, a benzocycloheptaoxazolone scaffold with anti-inflammatory properties . The 5-phenethyl side chain is structurally essential for the Friedel–Crafts cyclization step; no 5-phenyl or 5-methyl analog can complete this transformation. Medicinal chemistry groups optimizing this chemotype should procure the target compound as the immediate cyclization precursor, following the established two-step protocol (acyl chloride formation, then AlCl₃-mediated ring closure) .

Diversifiable Oxazole-4-Carboxylic Acid Building Block for Amide and Ester Library Synthesis

The free carboxylic acid at C4 enables direct conversion to amides, esters, and acyl chlorides without protecting group manipulation. The 97% commercial purity supports reliable amide coupling stoichiometry. The C2-methyl/C5-phenethyl substitution pattern provides a distinct LogP and MW profile (cLogP = 2.47, MW = 231.25) that complements the more common 2,5-diaryloxazole-4-carboxylic acid building blocks used in kinase and transthyretin inhibitor libraries , expanding the accessible chemical space for hit-to-lead exploration.

Physicochemical Probe for Structure–Property Relationship (SPR) Studies in Oxazole Series

Systematic SPR studies of oxazole-based inhibitors (e.g., FAAH inhibitors) have demonstrated that the C5 substituent identity significantly impacts both potency and selectivity, with Hammett ρ values of 2.7–3.0 . The target compound, with its C5 phenethyl group, serves as a reference point for evaluating the effect of extending the aryl–heterocycle distance via an ethylene spacer. Its melting point (128–130 °C) , LogP (2.47) , and crystallinity provide well-defined baselines for comparing property trends across oxazole-4-carboxylic acid series.

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